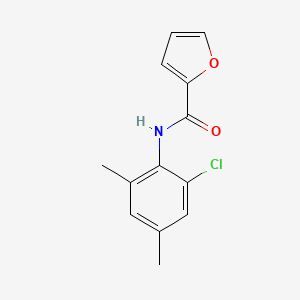

N-(2-chloro-4,6-dimethylphenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-6-9(2)12(10(14)7-8)15-13(16)11-4-3-5-17-11/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOSWJLNLNRAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Chloro 4,6 Dimethylphenyl Furan 2 Carboxamide

Strategies for the Synthesis of the Furan-2-carboxamide Core

The construction of the furan-2-carboxamide core is a critical step in the synthesis of the target compound. This can be approached by first synthesizing the furan-2-carboxylic acid or its derivatives, followed by amide bond formation, or by constructing the furan (B31954) ring with the carboxamide functionality already in place.

Conventional methods for the synthesis of furan-2-carboxamides typically involve the coupling of a furan-2-carboxylic acid derivative with an appropriate amine. A common and straightforward approach is the reaction of furan-2-carbonyl chloride with an aniline (B41778) derivative. For instance, N-(4-bromophenyl)furan-2-carboxamide has been synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base like triethylamine nih.gov. This method is generally efficient and provides the desired product in high yields.

Another widely used method involves the activation of furan-2-carboxylic acid with a coupling reagent, followed by the addition of the amine. A diversity-oriented synthesis of furan-2-carboxamides utilized 1,1'-carbonyldiimidazole (CDI) to activate furan-2-carboxylic acid before reacting it with various amines nih.govresearchgate.net. This approach is versatile and allows for the preparation of a library of furan-2-carboxamide derivatives. The reaction of furoic acid with CDI in THF, followed by the addition of an aniline, is a common procedure nih.gov.

Optimization of these conventional routes often focuses on reaction conditions, such as solvent, temperature, and the choice of base or coupling reagent, to maximize yield and purity. For example, the synthesis of N-(2-nitrophenyl)furan-2-carboxamide was achieved by refluxing furan-2-carbonyl chloride and 2-nitroaniline in acetonitrile nih.gov.

| Reagents | Conditions | Product | Yield | Reference |

| Furan-2-carbonyl chloride, 4-bromoaniline, Triethylamine | Dry Dichloromethane, Room Temperature | N-(4-bromophenyl)furan-2-carboxamide | 94% | nih.gov |

| Furoic acid, 1,1'-Carbonyldiimidazole, 1,4-diaminobenzene | THF, 45 °C | N-(4-aminophenyl)furan-2-carboxamide | - | nih.gov |

| Furan-2-carbonyl chloride, 2-nitroaniline | Acetonitrile, Reflux | N-(2-nitrophenyl)furan-2-carboxamide | - | nih.gov |

The regioselective synthesis of polysubstituted furans is crucial for accessing a wide range of furan-2-carboxamide analogs with specific substitution patterns. Various methods have been developed to control the regioselectivity of furan ring formation.

One strategy involves the copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes, which provides a regioselective route to multisubstituted furan derivatives organic-chemistry.org. Palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides also offer rapid and regioselective access to 2,3,4-trisubstituted furans organic-chemistry.org.

Another approach is the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which yields dialkyl furan-3,4-dicarboxylates through a tandem sequence of reactions rsc.org. The choice of solvent and temperature can play a crucial role in determining the regioselective formation of different furan derivatives in this method rsc.org.

Furthermore, cobalt-based metalloradical catalysis has been employed for the regioselective synthesis of polyfunctionalized furans through the intermolecular radical cyclization of acetylenes with acceptor/acceptor-substituted diazo reagents nih.gov. This method demonstrates a broad substrate scope and high functional group tolerance nih.gov.

Derivatization of the N-(2-chloro-4,6-dimethylphenyl) Moiety

Modification of the N-(2-chloro-4,6-dimethylphenyl) portion of the molecule allows for the exploration of structure-activity relationships and the development of new analogs with potentially improved properties.

The substituents on the phenyl ring can be introduced before or after the formation of the amide bond. A common strategy involves starting with a substituted aniline. For the target compound, 2-chloro-4,6-dimethylaniline would be the required starting material.

Post-synthetic modification of the phenyl ring can be achieved through various organic transformations. For example, if a bromo-substituted analog is synthesized, the bromine atom can serve as a handle for further derivatization via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the arylation of N-(4-bromophenyl)furan-2-carboxamide using various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base nih.gov. This demonstrates the feasibility of modifying the phenyl ring to introduce a variety of substituents.

| Starting Material | Reagents | Product | Yield | Reference |

| N-(4-bromophenyl)furan-2-carboxamide, Phenylboronic acid | Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O | N-(biphenyl-4-yl)furan-2-carboxamide | 83% | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide, (4-Fluorophenyl)boronic acid | Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O | N-(4'-fluorobiphenyl-4-yl)furan-2-carboxamide | 75% | nih.gov |

The amide bond itself is a key feature of the molecule. While the primary focus is on the N-(2-chloro-4,6-dimethylphenyl) amide, it is relevant to consider general synthetic pathways for N-substituted amides as they provide a broader context for potential derivatization.

Classical methods for amide synthesis involve the reaction of amines with carboxylic acid derivatives such as acyl halides and anhydrides scielo.br. More advanced, transition-metal-catalyzed reactions have emerged as more atom-economical methods for preparing amides researchgate.net. For instance, ruthenium-catalyzed reactions can be used for the hydration of nitriles and the dehydrogenative amidation of alcohols and aldehydes to form amides researchgate.net.

Solid-phase synthesis has also been utilized for the preparation of N-substituted peptide amides, which involves linking the C-terminal amino acid to a resin-amine and building the peptide chain, followed by cleavage from the resin google.com. This technique could potentially be adapted for the synthesis of libraries of furan-2-carboxamide derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 2 Chloro 4,6 Dimethylphenyl Furan 2 Carboxamide Analogues

Impact of Substituents on Biological Interaction Profiles

The biological activity of furan-2-carboxamide analogues is highly sensitive to the nature and position of substituents on both the furan (B31954) and the N-phenyl rings, as well as the integrity of the carboxamide linker.

Furan Ring Modifications and Their Influence on Potency

The furan ring is a crucial structural motif in many biologically active compounds. ccspublishing.org.cnorientjchem.org It is an electron-rich system that can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are essential for binding to target receptors. orientjchem.org The ether oxygen atom, in particular, can act as a hydrogen bond acceptor, enhancing interactions with biological targets. orientjchem.org

In the context of designing bioactive compounds, the furan ring is often considered a key pharmacophore. Modifications, such as the bioisosteric replacement of a furanone ring with a more stable furan-2-carboxamide moiety, have been successfully employed to improve metabolic stability while retaining or enhancing biological activity. nih.govresearchgate.netnih.gov SAR studies on related compounds have shown that replacing the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrazole (B372694), can lead to potent fungicides, indicating that the general shape and electronic properties are key, but that subtle differences can be exploited for lead optimization. acs.org Research suggests that substitutions on the 2- and 5-positions of the furan ring are often critical for activity, with the introduction of electron-withdrawing groups sometimes leading to an increase in bioactivity. orientjchem.org

N-Phenyl Ring Substituent Effects: Halogenation, Methylation, and Other Substituents

The substitution pattern on the N-phenyl ring profoundly impacts the biological potency of furan-2-carboxamide analogues. The specific arrangement of halogens and methyl groups on the phenyl ring, as seen in the parent compound N-(2-chloro-4,6-dimethylphenyl)furan-2-carboxamide, is critical for activity.

Studies on analogous benzofuran-2-carboxamides have demonstrated that the nature of substituents on the phenyl ring dictates anticancer activity. For instance, while the parent compound with an unsubstituted phenyl ring showed good activity, the introduction of electron-withdrawing groups like chloro, bromo, or nitro resulted in a significant decrease in potency. nih.gov Conversely, in other classes of N-phenyl amides, such as niclosamide (B1684120) derivatives, specific halogenation patterns are key to potency. For example, compounds with 2-chloro-4-trifluoromethyl or 3,5-difluoro substitutions on the N-phenyl ring showed significant activity in inhibiting cancer cell proliferation and other biological processes. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

The table below summarizes the effects of various substituents on the N-phenyl ring on the biological activity of analogous carboxamide compounds.

| Compound Class | N-Phenyl Substituent | Effect on Activity | Reference |

| Benzofuran-2-carboxamides | Unsubstituted | Good activity | nih.gov |

| Benzofuran-2-carboxamides | Chloro, Bromo, Nitro | Significant drop in activity | nih.gov |

| Niclosamide Derivatives | 3,5-Bis(trifluoromethyl) | High cytotoxicity | nih.gov |

| Niclosamide Derivatives | 2-Chloro | High activity in NFĸB assay | nih.gov |

| Niclosamide Derivatives | 3,5-Difluoro | High activity in MTP assay | nih.gov |

| Niclosamide Derivatives | 2-Chloro-4-(trifluoromethyl) | Inhibited cell proliferation and NFĸB | nih.gov |

Role of the Carboxamide Linkage in Activity

The carboxamide bond (–CO–NH–) is a fundamental structural unit in many biologically active molecules, prized for its high resistance to hydrolysis, a feature crucial for stability in biological systems. nih.gov This linkage plays a pivotal role in orienting the furan and N-phenyl rings and is directly involved in target binding through hydrogen bond formation. Computational and experimental studies have shown that the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. nih.govnih.gov For example, in one study, the N-H of the amide functionality was observed to form a hydrogen bond with an asparagine residue in the active site of a target enzyme, demonstrating its critical role in ligand recognition and binding. nih.gov The planarity and rigidity of the amide bond also help to restrict the conformational freedom of the molecule, which can be entropically favorable for binding.

Conformational Analysis and Steric Effects on Target Binding

The three-dimensional conformation of this compound analogues is a key determinant of their biological activity. The relative orientation of the furan and phenyl rings, defined by the dihedral angle across the amide bridge, is critical for fitting into the binding site of a biological target. researchgate.net

Electronic Effects and Intermolecular Interaction Dynamics

The electronic properties of the furan and substituted phenyl rings govern the strength and nature of non-covalent interactions with the target. The furan ring is an electron-rich aromatic system, which influences its ability to engage in π-π stacking and other electrostatic interactions. orientjchem.org

Rational Design Principles for Lead Optimization

Based on SAR, conformational, and electronic studies, several rational design principles can be formulated for the lead optimization of this compound analogues:

Furan Ring Bioisosterism : The furan ring is a validated pharmacophore, but its bioisosteric replacement with other heterocycles like thiophene, pyrrole (B145914), or pyrazole is a viable strategy to fine-tune activity, selectivity, and pharmacokinetic properties. researchgate.netacs.org

Strategic N-Phenyl Substitution : The substitution pattern on the N-phenyl ring is a critical determinant of potency. Optimization should focus on the electronic nature and steric bulk of substituents to achieve complementarity with the target's binding site. The existing 2-chloro, 4,6-dimethyl pattern appears to be highly optimized for certain targets, and modifications should be made cautiously to probe specific hydrophobic and electronic interactions. nih.govnih.gov

Conservation of the Carboxamide Linker : The carboxamide linkage is essential for maintaining the structural integrity of the scaffold and for participating in crucial hydrogen bonding interactions with the target. This moiety should generally be conserved, as its replacement could lead to a significant loss of activity. nih.gov

Conformational and Steric Tuning : The steric bulk of ortho-substituents on the phenyl ring can be modulated to control the dihedral angle between the two ring systems. This allows for precise conformational tuning to optimize the fit within the target's binding pocket and maximize binding affinity by minimizing steric clashes. unina.it

Mechanistic Investigations of Biological Interactions of N 2 Chloro 4,6 Dimethylphenyl Furan 2 Carboxamide

Identification and Validation of Molecular Targets

Research into N-(2-chloro-4,6-dimethylphenyl)furan-2-carboxamide and structurally related analogs has identified multiple molecular targets, indicating a diverse biological interaction profile. These targets range from enzymes critical for cellular respiration to receptors involved in immune system modulation.

This compound belongs to the furan-carboxamide chemical class, which is recognized as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI). SDHIs are a major class of fungicides that target Complex II in the mitochondrial electron transport chain (ETC). uga.edu The Fungicide Resistance Action Committee (FRAC) classifies furan-carboxamides under FRAC Code 7, a group dedicated to SDHIs. frac.info

The molecular mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, which is essential for cellular respiration. uga.edu This enzyme catalyzes the oxidation of succinate to fumarate (B1241708) in the tricarboxylic acid (TCA) cycle and transfers electrons to the ETC. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, the compound blocks this electron transfer, thereby inhibiting fungal respiration. uga.edu This disruption halts the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death. nih.gov The inhibition of mitochondrial Complex II is a key mechanism that can also lead to an increase in the formation of reactive oxygen species (ROS), contributing to cellular damage. nih.gov

Beyond its role as an SDHI, the furan-carboxamide scaffold has been identified as a potent modulator of specific mammalian receptors. Notably, compounds structurally similar to this compound have been identified as antagonists of the Sphingosine-1-Phosphate 4 (S1P4) receptor. nih.govnih.gov

Structure-activity relationship (SAR) studies were initiated from a high-throughput screening hit, 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide, which shares the core furan-carboxamide structure with the subject compound. nih.govnih.gov These investigations revealed that systematic modifications to the furan (B31954) and phenyl rings could produce highly potent and selective S1P4 antagonists. nih.govnih.gov The S1P4 receptor is a G-protein coupled receptor primarily expressed in hematopoietic and lymphoid tissues, and it plays a role in modulating immune responses. nih.gov Antagonism of this receptor is being explored for novel therapeutic approaches to conditions like influenza virus infection. nih.govnih.gov

There is no specific evidence from the available research to suggest that this compound directly modulates EGFR tyrosine kinase, topoisomerases, or other kinases.

| Molecular Target | Mechanism of Action | Biological System | Evidence |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) / Complex II | Inhibition of the enzyme, leading to disruption of mitochondrial respiration and ATP synthesis. | Fungal Pathogens | Classification as a furan-carboxamide, a known class of SDHI fungicides (FRAC Group 7). uga.edufrac.info |

| Sphingosine-1-Phosphate 4 (S1P4) Receptor | Antagonism of the receptor, modulating immune cell function. | Mammalian Cells | SAR studies on structurally analogous furan-carboxamides show potent and selective S1P4 antagonism. nih.govnih.gov |

While some compounds containing furan or benzofuran (B130515) moieties have been shown to act as inhibitors of tubulin polymerization, current research does not provide evidence that this compound interacts directly with tubulin or other cytoskeletal components. nih.govnih.gov Its primary validated mechanisms of action remain centered on SDH inhibition and S1P4 receptor antagonism.

Molecular Basis of Selective Bioactivity in Model Organisms or Cellular Systems

The selective bioactivity of this compound is directly linked to its molecular targets.

Antifungal Selectivity : The efficacy of this compound as a fungicide stems from its potent inhibition of fungal SDH. While the SDH enzyme is highly conserved across eukaryotes, including mammals, subtle structural differences in the enzyme's Q-site between fungi and non-target organisms can be exploited. nih.gov This allows for the design of SDHIs that bind with high affinity to the fungal enzyme while having a much lower affinity for the mammalian equivalent, providing a basis for selective toxicity.

Immunomodulatory Selectivity : The compound's activity as an S1P4 receptor antagonist confers selectivity based on the receptor's specific expression pattern. The S1P4 receptor is not ubiquitously expressed but is found at high levels in certain immune cells, such as dendritic cells. nih.gov This restricted expression profile means that the compound's effects would be largely confined to tissues and biological processes where S1P4 is functionally important, such as the modulation of immune responses.

Mechanisms of Resistance Development in Target Organisms (e.g., Fungal Pathogens)

As with other single-site inhibitor fungicides, the repeated use of SDHIs creates selection pressure that can lead to the development of resistant fungal populations. nih.govmsu.edu The primary mechanism for resistance to furan-carboxamides and other SDHIs is target-site modification. pesticidestewardship.orgnih.gov

This typically involves point mutations in one of the genes (SdhB, SdhC, or SdhD) that encode the protein subunits forming the SDH enzyme. googleapis.com These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the fungicide to the Q-site. pesticidestewardship.org Consequently, the inhibitor can no longer effectively block the enzyme's function, rendering the fungus resistant. Numerous specific mutations in the SDH subunits have been identified in various fungal pathogens that confer resistance to SDHI fungicides. googleapis.com Because most SDHIs share a common binding site, there is a high risk of cross-resistance, where a mutation conferring resistance to one SDHI will often confer resistance to others in the same class. frac.info

Other, less common resistance mechanisms in fungi include increased expression of efflux pumps that actively transport the fungicide out of the cell before it can reach its target, or metabolic degradation of the compound. nih.gov

| SDH Subunit | Amino Acid Substitution | Associated Fungi (Examples) |

|---|---|---|

| B | H257L / H267Y / P225L | Various plant pathogenic fungi googleapis.com |

| C | H152R / N86K / S73P | Various plant pathogenic fungi googleapis.com |

| D | D123E / H132R / S89P | Various plant pathogenic fungi googleapis.com |

Biochemical Transformation and Degradation Pathways in Biological Systems (non-human, non-toxicology focused)

While specific studies detailing the complete degradation pathway of this compound in biological systems like soil microbes are not available, a plausible pathway can be proposed based on the metabolism of its constituent parts. Furanic compounds and chlorinated aromatic compounds are known to be degraded by various microorganisms. nih.govnih.gov

A likely initial step in the biotransformation of this molecule is the enzymatic hydrolysis of the amide bond. This reaction would cleave the molecule into two primary metabolites:

Furan-2-carboxylic acid

2-chloro-4,6-dimethylaniline

Following this initial cleavage, microbial degradation would likely proceed along separate pathways for each metabolite. Furan-2-carboxylic acid is a known intermediate in the microbial degradation of various furan compounds. nih.govnih.gov It is typically metabolized further, eventually entering central metabolic pathways like the tricarboxylic acid cycle. nih.gov The chlorinated aniline (B41778) moiety would undergo a different degradation process, likely involving hydroxylation of the aromatic ring and subsequent ring-cleavage, which are common steps in the microbial breakdown of aromatic pollutants.

Computational Approaches in Compound Analysis and Design for N 2 Chloro 4,6 Dimethylphenyl Furan 2 Carboxamide

Molecular Docking and Ligand-Target Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in understanding the structural basis of molecular recognition and is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. The analysis involves placing the ligand into the binding site of the target protein and evaluating the interaction energy for different conformations and orientations. nih.gov

For furan-2-carboxamide derivatives, molecular docking studies have been employed to identify potential biological targets and elucidate binding mechanisms. For instance, related compounds have been docked into the active sites of enzymes like the LasR protein of P. aeruginosa to explore their anti-quorum sensing properties. researchgate.net Similarly, docking studies on other carboxamide-containing molecules have been used to investigate their potential as anticancer agents by predicting their interactions with targets like the PI3Kα binding site. mdpi.com

Docking simulations predict how N-(2-chloro-4,6-dimethylphenyl)furan-2-carboxamide might fit into a protein's active site. The output provides a plausible binding mode, detailing the specific interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net

In the case of this compound, key functional groups would likely govern its binding. The carbonyl oxygen and the N-H group of the amide linkage are potential hydrogen bond donors and acceptors. The furan (B31954) ring and the dimethylphenyl group can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. nih.gov The chlorine atom can also form halogen bonds or participate in hydrophobic interactions. The predicted binding mode would reveal the specific amino acid residues involved in these interactions, providing a detailed picture of the binding at the atomic level. researchgate.net

Table 1: Illustrative Predicted Interactions for this compound with a Hypothetical Kinase Target

| Interacting Group of Ligand | Amino Acid Residue (Target) | Interaction Type |

| Amide N-H | Asp181 | Hydrogen Bond |

| Amide C=O | Lys72 | Hydrogen Bond |

| Furan Ring | Phe160 | π-π Stacking |

| Dimethylphenyl Ring | Leu150, Val85 | Hydrophobic Interaction |

| Chlorine Atom | Met110 | Hydrophobic Interaction |

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the target. This score, often expressed as a binding energy in kcal/mol, helps to rank different compounds or different binding poses of the same compound. researchgate.net A more negative binding energy generally suggests a more stable ligand-receptor complex and higher binding affinity. researchgate.net

While specific binding energy values for this compound are not available in published literature, studies on similar compounds demonstrate this principle. For example, docking of N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide against Helicobacter pylori urease revealed a high binding energy of -7.7 kcal/mol. researchgate.net Such calculations are crucial for prioritizing compounds for experimental testing.

Table 2: Hypothetical Binding Energy Scores for this compound against Various Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.9 |

| Phosphoinositide 3-kinase (PI3Kα) | 4JPS | -8.2 |

| LasR Transcriptional Regulator | 2UV0 | -7.5 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.8 |

Quantum Chemical Calculations (DFT, NBO) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.gov These methods solve the Schrödinger equation (approximated for many-electron systems) to determine properties like molecular orbital energies, charge distribution, and molecular geometry. karazin.ua Natural Bond Orbital (NBO) analysis is often performed in conjunction with DFT to analyze charge transfer and intramolecular bonding interactions. researchgate.net

A molecule's three-dimensional shape, or conformation, is critical to its biological activity. Conformational analysis using quantum mechanics can predict the most stable arrangement of atoms in a molecule. researchgate.net For this compound, the key degrees of freedom are the rotations around the single bonds connecting the furan ring to the carbonyl group and the amide nitrogen to the phenyl ring.

Computational studies on similar furan- and thiophene-based arylamides show that the planarity and relative orientation of the aromatic rings are influenced by intramolecular hydrogen bonding and steric hindrance. researchgate.net The energy landscape can be mapped by calculating the energy for different dihedral angles, revealing the global and local energy minima that correspond to the most stable conformers. The presence of the ortho-chloro and methyl groups on the phenyl ring likely imposes significant steric constraints, influencing the preferred conformation.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to undergo electrophilic or nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound (Calculated via DFT)

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.58 | Electron-donating ability |

| LUMO Energy | -1.72 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.86 | High kinetic stability, low reactivity |

The distribution of electron density in a molecule is fundamental to its physical properties and reactivity. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. mdpi.com These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these would likely be centered around the electronegative oxygen atom of the carbonyl group and the furan oxygen. Regions of positive potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack; this region is often found around the amide hydrogen. researchgate.net This information helps predict how the molecule will interact with biological receptors and other molecules.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand, such as this compound, and its target protein. These simulations model the atomic and molecular movements over time, providing a detailed view of the binding stability and the conformational changes that occur upon complex formation.

While specific MD simulation studies on this compound are not extensively detailed in publicly available literature, the general principles of this technique can be applied to understand its potential interactions. A typical MD simulation would involve placing the compound within the binding site of a target protein, solvating the system with water molecules, and simulating the physical movements of the atoms under physiological conditions.

Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the binding pose. A stable RMSD over the simulation time suggests a persistent and favorable interaction. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are most affected by the ligand's presence.

For furan-2-carboxamide derivatives, molecular docking studies, a precursor to MD simulations, have suggested potential binding modes within various biological targets. For instance, studies on similar compounds have explored their interactions with enzymes and receptors, where the furan ring and the carboxamide linkage often play a crucial role in forming hydrogen bonds and other non-covalent interactions with the protein's active site. An MD simulation would build upon these static models to confirm the stability of these interactions and explore the flexibility of the ligand within the binding pocket.

Table 1: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Description | Typical Value Range | Implication for Stability |

| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure. | 1-3 Å | Lower, stable values indicate a consistent binding pose. |

| RMSF of Binding Site Residues | Indicates the flexibility of individual amino acid residues in the binding pocket. | 0.5-2 Å | Higher fluctuations may suggest induced-fit mechanisms or areas of weaker interaction. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 50% | High occupancy signifies a strong and stable interaction. |

| Binding Free Energy | An estimation of the strength of the ligand-protein interaction. | Negative values | More negative values indicate a stronger binding affinity. |

This table is illustrative and based on general principles of molecular dynamics simulations for small molecule-protein interactions, as specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, untested compounds.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar furan-2-carboxamide derivatives with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates these descriptors with the observed biological activity. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability.

While a specific QSAR model for this compound is not readily found in the literature, studies on other furan derivatives have identified key descriptors that influence their activity. These often include descriptors related to hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters. The presence of the chloro and dimethylphenyl groups in the target compound would significantly influence these descriptors and, consequently, its predicted activity.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Furan-2-Carboxamide Derivatives

| Descriptor | Type | Description | Potential Influence on Activity |

| LogP | 1D | Octanol-water partition coefficient, a measure of hydrophobicity. | Can influence membrane permeability and binding to hydrophobic pockets. |

| Dipole Moment | 3D | A measure of the overall polarity of the molecule. | Important for electrostatic interactions with the target. |

| Molecular Surface Area | 3D | The total surface area of the molecule. | Relates to the size of the molecule and its fit within a binding site. |

| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons. |

This table presents common descriptors used in QSAR studies and their general significance. The specific impact on the activity of this compound would depend on the specific biological target and the dataset used for model development.

Advanced Research Avenues and Future Directions for N 2 Chloro 4,6 Dimethylphenyl Furan 2 Carboxamide

Development of Novel Analogues for Enhanced Specificity and Potency

The development of novel analogues from a lead compound like N-(2-chloro-4,6-dimethylphenyl)furan-2-carboxamide is a critical step in drug discovery. The primary goals are to improve binding affinity for the biological target, enhance selectivity over off-target molecules, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational modification of the molecule. nih.gov For the furan-2-carboxamide class, research has shown that substitutions at various positions can significantly impact biological activity. nih.govmdpi.com

Future research could systematically explore modifications at three key positions of the parent molecule:

The Furan (B31954) Ring: Introducing substituents onto the furan ring could modulate the compound's interaction with its target. For instance, SAR studies on related benzofuran (B130515) derivatives have shown that substitutions at the C-2 position were crucial for cytotoxic activity. nih.gov

The Phenyl Ring: While the existing 2-chloro-4,6-dimethyl substitution pattern is defined, creating analogues by altering the nature and position of these groups could refine activity. Studies on other carboxamides have demonstrated that the position and type of halogen substituent can be of great importance for cytotoxicity. nih.gov

The Amide Linker: The amide bond provides structural rigidity. Modifications, such as creating more rigid trans-butenyl linkers, have been used in other molecular contexts to optimize receptor affinity and selectivity. nih.gov

Table 1: Proposed Analogues of this compound and Rationale for Synthesis

| Modification Site | Proposed Structural Change | Scientific Rationale | Potential Outcome |

|---|---|---|---|

| Furan Ring (C5 position) | Addition of a nitro group (NO₂) | Nitrofurans are a known class of compounds with significant antimicrobial and antifungal activity. mdpi.com | Enhanced potency against microbial targets. |

| Phenyl Ring | Replacement of chlorine with bromine | Halogen substitution significantly influences cytotoxic activity; exploring different halogens can fine-tune this effect. nih.gov | Modulation of antiproliferative activity. |

| Amide Linker | Bioisosteric replacement with a triazole | Triazoles derived from furan-2-carboxamides have shown significant antibiofilm activity. nih.govnih.gov | Introduction of novel anti-quorum sensing properties. |

| Furan Ring (C3 position) | Arylation or heteroarylation | C-H functionalization at the C3 position of the furan or benzofuran ring is a strategy to build molecular complexity and elaborate the core scaffold. mdpi.com | Improved target binding and specificity. |

Exploration of Broad-Spectrum Biological Modulations beyond Initial Discoveries

The furan chemical moiety is a versatile scaffold found in compounds with a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties. mdpi.comresearchgate.net Furan-2-carboxamide derivatives, specifically, have demonstrated potent antiproliferative activity against various cancer cell lines and antibiofilm activity against pathogens like Pseudomonas aeruginosa. mdpi.comnih.gov

Therefore, a crucial future direction is to screen this compound and its novel analogues across a diverse panel of biological assays. This approach moves beyond a single therapeutic indication to uncover the full biological potential of the chemical scaffold. For example, research on a collection of furan-2-carboxamides revealed that certain derivatives could reduce virulence factors in bacteria, suggesting an anti-quorum sensing mechanism. nih.govnih.govresearchgate.net Such a mechanism may be entirely different from a potential primary target (e.g., a mammalian kinase), highlighting the importance of broad-spectrum screening.

Table 2: Potential Areas for Biological Screening

| Screening Area | Specific Target/Assay Example | Rationale Based on Furan-2-Carboxamide Class |

|---|---|---|

| Oncology | Antiproliferative assays against a panel of human cancer cell lines (e.g., MCF-7, NCI-H460). mdpi.com | Furan-containing compounds have shown potent cytotoxic activities, and benzofuran carboxamides exhibit significant antiproliferative effects. mdpi.comnih.gov |

| Infectious Disease (Bacterial) | Biofilm inhibition and quorum sensing assays against P. aeruginosa. nih.govnih.gov | Furan-2-carboxamides have been designed as bioisosteric replacements for furanones with known antibiofilm activity. nih.govnih.gov |

| Infectious Disease (Fungal) | Minimal Inhibitory Concentration (MIC) assays against Candida, Cryptococcus, and Trichophyton species. mdpi.com | Nitrofuran derivatives, a related class, exhibit potent and broad-spectrum antifungal activity. mdpi.com |

| Neurology | Binding assays for serotonin (B10506) or dopamine (B1211576) receptors. nih.gov | Certain benzofuran carboxamide derivatives have been developed as selective serotonin 5-HT4 receptor agonists. nih.gov |

Integration of Multi-Omics Approaches in Target Elucidation and Pathway Analysis

Identifying the precise molecular target and downstream pathways affected by a compound is often a significant bottleneck in drug development. Modern multi-omics technologies offer a powerful, unbiased approach to overcome this challenge. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to this compound.

A future research strategy would involve treating relevant cell models (e.g., cancer cells or bacterial cultures) with the compound and applying a multi-omics workflow. nih.gov

Proteomics and Phosphoproteomics can identify changes in protein abundance and phosphorylation states, pointing directly to signaling pathways that are activated or inhibited.

Transcriptomics (e.g., RNA-Seq) reveals changes in gene expression, which can help identify affected transcription factors and cellular programs.

Metabolomics analyzes changes in small-molecule metabolites, providing a functional readout of the cellular state.

New computational tools for de novo multi-omics pathway analysis allow for the inference of cell signaling pathways from this complex data, independent of prior knowledge. nih.gov Applying such methods would be invaluable for generating novel hypotheses about the mechanism of action of this compound, potentially uncovering unexpected targets and offering a deeper understanding of its biological effects.

Rational Design Principles for Next-Generation Furan-2-carboxamides and Related Inhibitors

Building upon the data from SAR studies and multi-omics analyses, the final step is to establish clear, rational design principles for creating next-generation inhibitors. This goes beyond trial-and-error synthesis to a more predictive and efficient process.

Key principles for designing future derivatives based on the this compound scaffold would include:

Bioisosteric Replacement: As demonstrated in the design of antibiofilm furan-2-carboxamides that replaced a labile furanone ring, this principle can be used to improve metabolic stability and other drug-like properties while retaining biological activity. nih.govnih.gov

Structure-Based Design: Once a primary biological target is identified and its structure determined (e.g., via X-ray crystallography), computational molecular docking can be used to predict how novel analogues will bind. nih.gov This allows for the design of modifications that enhance specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing potency and selectivity.

Scaffold Hopping and Diversification: While the furan-2-carboxamide core is valuable, future research could explore replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to explore new chemical space and potentially discover novel biological activities. mdpi.com Similarly, employing diversity-oriented synthesis can rapidly generate a wide range of analogues for high-throughput screening. nih.gov

By systematically applying these principles, the development of molecules derived from this compound can progress from a promising lead compound to a highly optimized clinical candidate with well-defined biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-chloro-4,6-dimethylphenyl)furan-2-carboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step route starting with coupling furan-2-carbonyl chloride to 2-chloro-4,6-dimethylaniline under reflux conditions in acetonitrile . Critical parameters include:

- Temperature : Maintain reflux (~82°C for acetonitrile) to ensure reactivity while avoiding decomposition.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.

- Purification : Use column chromatography followed by recrystallization. Confirm purity via HPLC (>98%) and ¹H/¹³C NMR to verify the absence of unreacted aniline or side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for furan and substituted benzene) and amide N-H (δ ~8.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- Chromatography : Use HPLC-MS to correlate retention time with molecular ion peaks (e.g., [M+H]⁺ at m/z 280.7 for C₁₃H₁₁ClNO₂) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures. Compare IC₅₀ values to reference drugs like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Derivatization : Modify the furan ring (e.g., introduce methyl or nitro groups) or the chloro-dimethylphenyl moiety. Compare bioactivity changes (see Table 1).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like E. coli DNA gyrase or human topoisomerase II .

- Table 1 : SAR of Analogues

| Derivative | Structural Change | Bioactivity (MIC, µg/mL) |

|---|---|---|

| Parent compound | None | 8.0 (S. aureus) |

| Furan-3-carboxamide analogue | Furan ring position shift | 16.0 |

| Chlorophenyl → Nitrophenyl | Electron-withdrawing group | 4.0 |

Q. How can contradictory bioactivity data between enzymatic and cell-based assays be resolved?

- Methodological Answer :

- Orthogonal Assays : Re-test in parallel using:

- Enzymatic Assays : Direct inhibition of purified targets (e.g., C. albicans CYP51).

- Cell Viability Assays : Check membrane permeability via logP calculations (e.g., ClogP ~2.5 indicates moderate permeability) .

- Mechanistic Studies : Use SPR (surface plasmon resonance) to measure binding kinetics or LC-MS to detect intracellular metabolite interference .

Q. What crystallographic strategies are recommended for resolving this compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Refinement : Apply SHELXL for small-molecule refinement. Address twinning or disorder using PLATON /SQUEEZE .

- Key Parameters :

- Dihedral Angles : Furan-benzene ring angle (~9.7° in analogues) affects planarity and packing .

- Hydrogen Bonding : Map C-H⋯O interactions (e.g., C2-H2⋯O2) to explain crystal packing .

Q. How can stability issues under extreme pH or light exposure be mitigated during storage?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C/75% RH, 0.1M HCl/NaOH). Use HPLC-PDA to track degradation products.

- Light Sensitivity : Store in amber vials with desiccants (silica gel). Confirm stability via UV-Vis spectroscopy (λmax ~280 nm) over 30 days .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data from bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves (4-parameter Hill equation) using GraphPad Prism . Report IC₅₀/EC₅₀ with 95% confidence intervals.

- ANOVA : Compare treatment groups (e.g., p < 0.05 for significance) with post-hoc Tukey tests .

Q. How can computational tools predict the pharmacokinetic profile of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.